5-Chloro-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid
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Overview
Description
5-Chloro-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid: is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a chlorine atom at the 5th position, a cyclopropyl group at the 2nd position, and a fluorine atom at the 8th position on the quinoline ring. The carboxylic acid group at the 4th position further enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid typically involves the following steps:
Formation of the quinoline core: This can be achieved through classical methods such as the Gould–Jacobs, Friedländer, or Skraup synthesis.
Introduction of substituents: The chlorine, cyclopropyl, and fluorine groups are introduced through various substitution reactions.
Industrial Production Methods: Industrial production often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products:
Hydroxylated derivatives: Formed through oxidation.
Dihydroquinoline derivatives: Formed through reduction.
Substituted quinolines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology:
Antibacterial Agent: Due to its ability to inhibit bacterial DNA gyrase, it is used in the development of antibacterial drugs.
Medicine:
Anticancer Research: Studies have shown its potential as an inhibitor of topoisomerase II, making it a candidate for anticancer drug development.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 5-Chloro-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets include the DNA gyrase A subunit and the topoisomerase IV A subunit .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness: 5-Chloro-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity to bacterial enzymes .
Properties
Molecular Formula |
C13H9ClFNO2 |
---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI Key |
VJIGCGJJGNZWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)F |
Origin of Product |
United States |
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